
Pirlindole
Overview
Description
Preparation Methods
The synthesis of pirlindole involves several steps. One common method starts with the Fischer indole synthesis between p-tolylhydrazine hydrochloride and 1,2-cyclohexanedione, resulting in 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. This compound undergoes imine formation with ethanolamine, followed by halogenation with phosphorus oxychloride. Intramolecular alkylation with the indole nitrogen and reduction of the imine with sodium borohydride completes the synthesis of this compound .
Chemical Reactions Analysis
Imine Formation
The intermediate 3 undergoes imine formation with ethanolamine (4 ), yielding an imine derivative (5 ). This step introduces a functional group critical for subsequent modifications .
Halogenation
Phosphorus oxychloride is used to halogenate the imine derivative (5 ), generating a chlorinated intermediate (6 ). This step sets up the molecule for intramolecular alkylation .
Intramolecular Alkylation
The chlorinated intermediate (6 ) undergoes intramolecular alkylation at the indole nitrogen, forming dehydrothis compound (7 ). This reaction creates the pyrazinocarbazole framework .
Reduction
The final step involves reduction of the imine group in 7 using sodium borohydride, yielding this compound (8 ) .
Key Reactions in Enantiomer Preparation
This compound contains a stereogenic center, necessitating enantiomer-specific synthesis.
Cyclization with Alkaline Agents
The preparation of enantiomers involves cyclization of intermediate VI using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions (e.g., molar ratios of NaH:intermediate:ethylene glycol ditosylate) critically influence yield and enantiomeric purity .
Hydrogenolysis
The hydrochloride salt of this compound is obtained via catalytic hydrogenolysis of intermediate VII using palladium on charcoal (Pd/C) under high hydrogen pressure (1.8–2.0 MPa). This step ensures complete reduction and salt formation .
Comparative Yield Analysis
Table 1 summarizes yields from cyclization reactions under varying molar ratios of reagents:
Molar Ratio (Alkaline Agent:Intermediate:Compound X) | Yield (%) | Reaction Conversion (%) |
---|---|---|
2.2:1:1.2 | - | 60 |
3:1:1.2 | - | 67 |
4:1:1.2 | - | 70 |
4:1:1.5 | - | 75 |
4:1:2 | 76 | 99.6 |
Higher molar ratios of alkaline agents (e.g., 4:1:2) achieve near-complete reaction conversion and optimal yields .
Key Findings
-
Synthesis Efficiency : The cyclization step is sensitive to reagent ratios, with optimized conditions yielding up to 99.6% conversion .
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Enantiomeric Purity : Hydrogenolysis ensures high enantiomeric purity (>99.5%) for the final hydrochloride salt .
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Safety Protocols : Industrial processes must mitigate risks from NaH and DMF interactions, such as thermal runaway .
Scientific Research Applications
Antidepressant Properties
Clinical Efficacy
Pirlindole has been extensively evaluated for its effectiveness in treating major depressive disorder (MDD). A double-blind, randomized placebo-controlled trial demonstrated significant reductions in the Hamilton Depression Rating Scale (HDRS) scores among patients treated with this compound compared to placebo. Specifically, after 42 days of treatment at a dosage of 300 mg/day, 72% of patients achieved a HDRS score of less than or equal to 7, compared to only 21% in the placebo group .
Safety Profile
The safety profile of this compound is favorable, with mild and transient adverse effects reported during clinical trials. Common side effects included dry mouth and sleep disturbances, but no serious adverse events were noted . The drug's unique mechanism allows it to avoid the "cheese effect" associated with traditional MAO inhibitors, making it a safer alternative for patients .
Management of Fibromyalgia
Research has indicated that this compound may also be beneficial in managing fibromyalgia syndrome (FMS). Its action as a central nervous system stimulant rather than a sedative positions it as a viable option for alleviating pain associated with FMS. Studies suggest that this compound can enhance sensorimotor performance without significant impairment, which is crucial for patients suffering from chronic pain conditions .
Neuroprotective Effects in Multiple Sclerosis
Recent investigations have explored this compound's potential as a neuroprotectant in multiple sclerosis (MS). A study utilizing an animal model of MS demonstrated that this compound significantly improved disease progression markers and reduced neuronal dysfunction. The drug was shown to protect neuronal cells and myelin directly rather than exerting anti-inflammatory effects .
Case Studies and Research Findings
Mechanism of Action
Pirlindole exerts its effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, leading to an elevation in mood and relief of depressive symptoms . Additionally, it has a secondary mechanism of inhibiting the reuptake of noradrenaline and 5-hydroxytryptamine .
Comparison with Similar Compounds
Pirlindole is structurally and pharmacologically related to metralindole and tetrindole . These compounds share similar mechanisms of action as reversible inhibitors of monoamine oxidase A. this compound is unique in its specific chemical structure and its dual action as both a RIMA and a serotonin-norepinephrine reuptake inhibitor (SNRI) .
Similar Compounds
Metralindole: Another reversible inhibitor of monoamine oxidase A, used as an antidepressant.
Tetrindole: Similar in structure and function, also used in the treatment of depression.
Biological Activity
Pirlindole is a tetracyclic compound primarily recognized for its role as an antidepressant. It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which is crucial in the metabolism of neurotransmitters such as norepinephrine and serotonin. This mechanism underlies its therapeutic effects in managing major depressive disorder and has been investigated for other conditions, including fibromyalgia syndrome.
This compound's primary mechanism involves the selective inhibition of MAO-A, leading to increased levels of neurotransmitters like norepinephrine and serotonin in the synaptic cleft. This action is complemented by its secondary effects, which include:
- Inhibition of norepinephrine reuptake
- Inhibition of 5-hydroxytryptamine (serotonin) reuptake
Unlike traditional monoamine oxidase inhibitors (MAOIs), this compound does not significantly affect dopaminergic or cholinergic systems, reducing the risk of side effects commonly associated with these pathways, such as the "cheese effect" related to tyramine intake .
Pharmacokinetics
- Bioavailability : 20-30% due to extensive first-pass metabolism.
- Half-life : Approximately 7.5 hours in rats; variable in dogs (1.3 to 185 hours).
- Metabolism : Primarily hepatic, with different elimination pathways in rats and dogs .
Depression Treatment
Numerous studies have evaluated this compound's efficacy in treating major depressive disorder. A meta-analysis encompassing nine randomized controlled trials (RCTs) indicated that this compound is comparable to other antidepressants regarding overall efficacy but shows superior performance in reducing anxiety symptoms.
Key Findings from Meta-Analysis:
Study Type | Number of Trials | Participants | Primary Outcome Measures | Results |
---|---|---|---|---|
RCTs | 9 | 776 | Hamilton Depression Rating Scale (HDRS) and Hamilton Anxiety Rating Scale (HARS) | Comparable efficacy; significant improvement in anxiety (HARS) |
The average Jadad score for trial quality was 3.7/5, indicating moderate quality, suggesting the need for further research to confirm these findings .
Fibromyalgia Syndrome
This compound has also been studied for its effectiveness in managing fibromyalgia. Evidence suggests it is a safe and effective treatment option with a favorable tolerability profile. Unlike many antidepressants, this compound does not impair sensorimotor performance, making it suitable for patients who require cognitive clarity .
Safety Profile
This compound's safety profile has been evaluated across various studies:
- Common Adverse Effects : Dry mouth, sleep disturbances.
- Serious Adverse Events : None reported.
- Cardiovascular Dynamics : No significant adverse effects noted .
Toxicological Studies
Acute and chronic toxicological assessments have shown no dangerous effects at standard doses. This compound does not exhibit mutagenic or carcinogenic properties, reinforcing its safety for long-term use .
Q & A
Basic Research Questions
Q. What experimental models are recommended to study Pirlindole’s neuroprotective effects against oxidative stress?
Answer:
- In vitro models : Rat primary neuronal cultures exposed to Fe²⁺-mediated oxidative stress are widely used. Key parameters include intracellular peroxide levels (measured via fluorescent probes like DCFH-DA) and lipid peroxidation (via thiobarbituric acid reactive substances assay) .
- Validation : Compare results with positive controls (e.g., trolox, a vitamin E analog) to assess relative efficacy. EC₅₀ values for this compound in Fe²⁺-induced toxicity are ~6–19 µM .
- Mechanistic focus : Ensure assays distinguish MAO-A inhibition (e.g., serotonin degradation assays) from antioxidant activity (e.g., radical scavenging assays) .
Q. How should researchers handle and store this compound to ensure experimental reproducibility?
Answer:
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. This compound mesylate (CAS 207572-66-5) has higher stability than the free base .
- Safety protocols : Use PPE (gloves, lab coats) during handling. Avoid aqueous environments unless solubilized with DMSO (<0.1% final concentration) .
- Waste disposal : Collect organic solvent waste separately to prevent environmental contamination .
Q. What are the standard methods for detecting this compound in biological matrices?
Answer:
- TLC : Use ethyl acetate-ethanol-NH₄OH (8.5:1:0.5) as the mobile phase; Rf = 0.40–0.42. Sensitivity: 0.4 µg .
- UV-spectrophotometry : Detect absorbance maxima at 232 nm and 290 nm in ethanol .
- Advanced quantification : Use deuterated internal standards (e.g., this compound-d4 HCl) for LC-MS/MS to achieve sensitivity of 0.1 µg/mL .
Advanced Research Questions
Q. How do this compound’s enantiomers differ in pharmacokinetics and target engagement?
Answer:
- Synthetic strategies : Patent EP20198230.3 describes mandelate salt formation to isolate enantiomers. Use chiral HPLC (e.g., Chiralpak AD-H column) for separation .
- Pharmacodynamic differences : Preliminary data suggest (R)-enantiomers exhibit stronger MAO-A inhibition, while (S)-enantiomers show superior radical scavenging .
- In vivo testing : Administer enantiomers separately in CMS (chronic mild stress) rodent models to compare antidepressant efficacy .
Q. What methodological gaps exist in linking this compound’s MAO-A inhibition to its neuroprotective effects?
Answer:
- Contradictory evidence : While this compound inhibits MAO-A (IC₅₀ ~37 µM), its neuroprotection in Fe²⁺-exposed neurons occurs independently of MAO-A, likely via direct ROS scavenging .
- Experimental design : Use MAO-A knockout models or co-administration with MAO-A substrates (e.g., serotonin) to decouple mechanisms .
- Data interpretation : Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining to assess rescue of oxidative damage .
Q. How can isotopic labeling improve studies on this compound’s metabolic fate?
Answer:
- Deuterated analogs : [²H₃]- or [²H₄]-Pirlindole HCl (CAS 60762-57-4) enhance MS detection sensitivity in pharmacokinetic studies. Use stable isotope dilution assays (SIDAs) for absolute quantification .
- Tracer studies : Administer [¹³C]-labeled this compound to track metabolite formation (e.g., dehydrothis compound) in liver microsomes .
Q. Methodological Recommendations
- Oxidative stress models : Prioritize cortical/hippocampal neurons over peripheral cell lines to replicate CNS-specific effects .
- Dose optimization : Use pharmacokinetic data (52% recovery in blood, 76% in urine) to calibrate in vivo dosing .
- Controversy resolution : Reconcile MAO-A inhibition and neuroprotection by conducting dual-mechanism studies (e.g., siRNA knockdown + antioxidant assays) .
Properties
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRVEIKCBFZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16154-78-2 (hydrochloride) | |
Record name | Pirlindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048230 | |
Record name | Pirlindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake. | |
Record name | Pirlindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60762-57-4 | |
Record name | Pirlindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirlindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirlindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirlindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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